molecular formula C26H17N3O4S B10880074 N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10880074
M. Wt: 467.5 g/mol
InChI Key: KRAYWRGOMCAOQG-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide , is a synthetic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The target compound is obtained in high yield (94%) and has been fully characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS analysis .

Chemical Reactions Analysis

This compound’s reactivity lies in its N, O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. It avoids prefunctionalized reagents, thus streamlining chemical synthesis. The key role of directing groups is chelation-assistance, promoting the formation of cyclometallated complexes. Thermodynamic stability determines which C-H bonds are cleaved and functionalized. Bidentate directing groups favor double-five-membered chelates, enhancing regiocontrol .

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: Potential bioactive properties warrant further investigation.

    Medicine: Evaluation as a drug candidate due to its unique structure.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide stands out due to its N, O-bidentate directing group, similar compounds include related benzamides and derivatives. Exploring their differences can provide valuable insights into structure-activity relationships.

Properties

Molecular Formula

C26H17N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C26H17N3O4S/c1-14-21(22(29-33-14)15-7-3-2-4-8-15)25(32)28-26(34)27-16-11-12-19-20(13-16)24(31)18-10-6-5-9-17(18)23(19)30/h2-13H,1H3,(H2,27,28,32,34)

InChI Key

KRAYWRGOMCAOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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